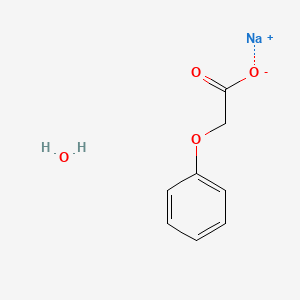

苯氧乙酸钠一水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

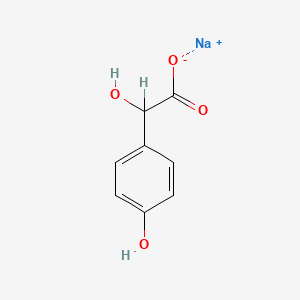

Sodium phenoxyacetate monohydrate is an organic compound with the chemical formula C8H9NaO4 . It is used as an intermediate in the manufacture of various drugs and pesticides .

Synthesis Analysis

The synthesis of Sodium phenoxyacetate involves the substitution of 2-methyllactic acid and lithium carbonate with malonic acid and sodium carbonate . The reaction involves the addition of sodium chloroacetate to a solution of phenol or ring-substituted phenol in water .Molecular Structure Analysis

The molecular formula of Sodium phenoxyacetate is C8H7NaO3 . The InChI representation of the molecule is InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 .Physical and Chemical Properties Analysis

Sodium phenoxyacetate monohydrate has a molecular weight of 174.13 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .科学研究应用

苯氧乙酸钠一水合物的结构和稳定性

苯氧乙酸钠一水合物的晶体和分子结构已经过分析。研究表明,钠离子被扭曲的氧原子八面体包围,其中五个来自四个苯氧乙酸根离子,第六个来自水分子。晶体由包含八面体 NaO(6) 单元的带状物组成,并且该结构的特征在于苯基取代基位于带状物外部。此类结构细节提供了对该化合物的分子相互作用和稳定性的重要见解 (Prout et al., 1971; Evans et al., 2001).

合成和化学反应

化学合成和反应性

研究重点是苯氧乙酸的合成及其反应。氯乙酸与氢氧化钠反应生成氯乙酸钠,氯乙酸钠在碱性条件下进一步与苯酚反应生成苯氧乙酸钠一水合物。确定了该反应的最佳条件,突出了苯氧乙酸钠一水合物在各种化学过程中的化学反应性和潜在应用 (Zeng Zhen-fan, 2014).

除草剂功效

杂草控制中的应用

已对在稻田中使用与苯氧乙酸相关的化合物 MCPA-Na 控制杂草进行了研究。研究表明对阔叶杂草和莎草杂草有显着的控制效果,突出了苯氧乙酸钠一水合物衍生物在农业实践中的效用。实践证明,此类化合物的应用可以减少杂草对营养和水的吸收,从而提高作物产量 (Zhang Hong-jun, 2010).

环境应用

环境影响和处理

已经对使用活性炭吸附法去除苯氧酸类农药进行了研究。值得注意的是,吸附剂、吸附物和工艺参数的物理化学性质会影响苯氧乙酸衍生物在碳上的吸附。这项研究突出了苯氧乙酸钠一水合物在水处理和污染控制中的潜在环境应用 (Ignatowicz, 2009).

安全和危害

未来方向

作用机制

Target of Action

Sodium phenoxyacetate monohydrate primarily targets cell proliferation . It has been shown to stimulate the proliferation of hematopoietic cells of multiple lineages . Additionally, it has been found to activate erythroid progenitor proliferation .

Mode of Action

Research has shown that it induces hematopoietic cell proliferation . This suggests that it may interact with cellular targets to promote cell division and growth.

Result of Action

The primary result of Sodium phenoxyacetate monohydrate’s action is the stimulation of cell proliferation . This has potential therapeutic implications, particularly for conditions that could benefit from increased cell growth, such as certain types of anemia .

属性

IUPAC Name |

sodium;2-phenoxyacetate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQSSBKFRRPKBI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313222-85-4 |

Source

|

| Record name | Sodium phenoxyacetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM PHENOXYACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LC66O3HWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)